2-(Azidomethyl)pyridine-3-carboxylicacidhydrochloride
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Overview
Description
2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Azidation: The carboxylic acid group is converted to an azidomethyl group using sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or methanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), methanol.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Aminomethylpyridine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions
Scientific Research Applications
2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)pyridine-3-carboxylic acid: Similar structure but with a chloromethyl group instead of an azidomethyl group.
2-(bromomethyl)pyridine-3-carboxylic acid: Similar structure but with a bromomethyl group instead of an azidomethyl group.
2-(hydroxymethyl)pyridine-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an azidomethyl group
Uniqueness
2-(azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various derivatives and complex molecules .
Properties
Molecular Formula |
C7H7ClN4O2 |
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Molecular Weight |
214.61 g/mol |
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-11-10-4-6-5(7(12)13)2-1-3-9-6;/h1-3H,4H2,(H,12,13);1H |
InChI Key |
WNUKNVHPRSIPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O.Cl |
Origin of Product |
United States |
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